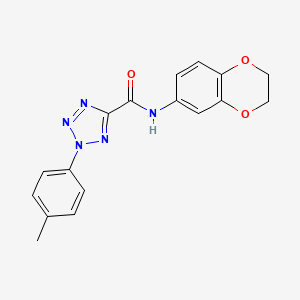
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H15N5O3 and its molecular weight is 337.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition studies, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzodioxin moiety linked to a tetrazole carboxamide. The presence of these functional groups contributes to its biological activity. The molecular formula is C15H16N4O3 with a molecular weight of approximately 284.31 g/mol.
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of related compounds incorporating the benzodioxin structure. For instance, derivatives synthesized from 2,3-dihydrobenzo[1,4]dioxin were screened against key enzymes such as α-glucosidase and acetylcholinesterase. These studies indicated promising results for the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Table 1: Enzyme Inhibition Activity of Related Compounds
| Compound Name | Target Enzyme | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | α-Glucosidase | 25 | Antidiabetic |
| Compound B | Acetylcholinesterase | 15 | Neuroprotective |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-carboxamide | TBD | TBD |
Therapeutic Applications
The biological activity of this compound suggests its potential in various therapeutic areas:
- Antidiabetic Agents : The inhibition of α-glucosidase can help in managing postprandial blood glucose levels.
- Neuroprotective Agents : Inhibition of acetylcholinesterase may provide benefits in neurodegenerative diseases such as Alzheimer's.
- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential use as antimicrobial agents .
Case Studies
A notable study evaluated the multitarget biological activity of similar tetrazole derivatives. The findings indicated that these compounds could act as analgesics and exhibit anticancer properties due to their ability to interact with multiple biological targets .
Table 2: Summary of Biological Activities from Case Studies
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-tetrazole exerts its effects may involve:
- Enzyme Binding : The tetrazole ring can form hydrogen bonds with enzyme active sites.
- Structural Mimicry : The compound may mimic natural substrates or inhibitors within metabolic pathways.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-11-2-5-13(6-3-11)22-20-16(19-21-22)17(23)18-12-4-7-14-15(10-12)25-9-8-24-14/h2-7,10H,8-9H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHKNVISQUJKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














